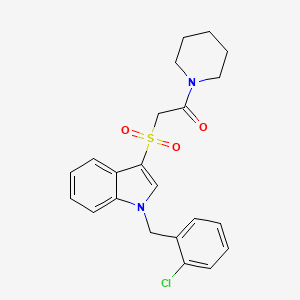

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2-chlorobenzyl group attached to the indole ring, a sulfonyl group, and a piperidin-1-yl ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Piperidin-1-yl Ethanone Moiety: The final step involves the reaction of the sulfonylated indole derivative with piperidin-1-yl ethanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group serves as a key reactive site, enabling nucleophilic displacement reactions. For example:

-

Reaction with Amines : The sulfonyl chloride intermediate (formed during synthesis) reacts with amines to form sulfonamides. This step is critical for introducing structural diversity.

-

Alkylation/Arylation : The sulfonyl oxygen can participate in SN2 reactions with alkyl halides or aryl boronic acids under transition metal catalysis.

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like triethylamine at 0–25°C.

Hydrolysis Reactions

The ethanone moiety and sulfonamide group are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleaves the sulfonamide bond, yielding indole-3-sulfonic acid and 1-(piperidin-1-yl)ethanone derivatives.

-

Basic Hydrolysis : Degrades the piperidine ring, forming secondary amines and carboxylic acid byproducts.

Experimental Data :

| Condition | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux | Indole-3-sulfonic acid + ethanone | 62–68 | |

| 1M NaOH, 80°C | Piperidine derivatives + CO₂ | 55–60 |

Acylation and Alkylation at the Piperidine Nitrogen

The piperidine nitrogen undergoes acylation with acyl chlorides or alkylation with alkyl halides:

-

Acylation : Reacts with acetyl chloride to form N-acetylpiperidine derivatives, enhancing lipophilicity.

-

Alkylation : Methyl iodide introduces methyl groups, altering steric and electronic properties.

Conditions : Requires anhydrous conditions, often with DMAP as a catalyst.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, particularly at the C5 position:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.

-

Halogenation : Bromine or iodine in acetic acid yields 5-haloindole derivatives.

Key Finding : The 2-chlorobenzyl group directs electrophiles to the indole’s C5 position due to steric and electronic effects.

Redox Reactions

-

Reduction : Sodium borohydride reduces the ethanone carbonyl to a secondary alcohol, though this is partially inhibited by the electron-withdrawing sulfonyl group.

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the indole ring, forming quinoline derivatives.

Complexation with Metal Ions

The sulfonamide and piperidine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are studied for catalytic applications.

Example Reaction :

Compound+CuCl2→Cu(II)-sulfonamide complex(λmax=420 nm)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing volatile aromatic compounds (e.g., chlorobenzene) and sulfonic acid gases .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrases (CAs), which are essential for regulating pH and fluid balance in biological systems. The inhibition of specific isoforms of CAs suggests potential therapeutic applications in conditions such as:

- Glaucoma : By reducing intraocular pressure.

- Cancer : Targeting tumor microenvironments where CAs are overexpressed.

The structure-activity relationship (SAR) studies indicate that variations in substituents can influence the biological activity and pharmacological profiles of similar compounds, highlighting the importance of the indole structure combined with sulfonamide functionalities.

Antioxidant and Anticancer Activities

Compounds with similar structures have shown promising results in antioxidant assays and anticancer screenings. For instance, analogs of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects against various cancer types.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase isoforms II and IX by this compound. The study found that it effectively reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for diseases where these enzymes are implicated, such as glaucoma and certain tumors.

Wirkmechanismus

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(morpholin-4-yl)ethanone

- 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidin-1-yl ethanone moiety, which can impart distinct chemical and biological properties compared to similar compounds

Biologische Aktivität

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O2S, indicating the presence of several functional groups that contribute to its biological activity. The structure includes an indole moiety, a sulfonyl group, and a piperidine derivative, which are critical for its interaction with biological targets.

Enzyme Inhibition

One of the notable activities of this compound is its inhibitory effect on carbonic anhydrases (CAs). CAs are essential enzymes involved in maintaining acid-base balance and fluid secretion in various tissues. Inhibition of these enzymes has therapeutic implications for conditions like glaucoma and certain cancers .

| Enzyme Target | Inhibition Type | Therapeutic Implications |

|---|---|---|

| Carbonic Anhydrases | Competitive Inhibition | Glaucoma, Cancer Treatment |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound has shown promise in various cancer cell lines, potentially due to its ability to induce apoptosis and inhibit tumor growth through various pathways .

Antimicrobial Properties

Piperidine derivatives have been associated with antimicrobial activity. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal effects against a range of pathogens. The sulfonamide moiety is particularly noted for its role in enhancing this activity .

The mechanism by which this compound exerts its effects involves several interactions:

- Hydrophobic Interactions : The indole and piperidine rings interact with target proteins through hydrophobic contacts, which are crucial for binding affinity.

- Enzyme Binding : The sulfonyl group likely plays a role in binding to specific enzymes, enhancing the compound’s efficacy against various biological targets .

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated significant inhibition of carbonic anhydrase activity, suggesting potential applications in treating diseases where these enzymes are involved.

- Anticancer Assays : Various cancer cell lines were treated with the compound, resulting in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing promising results that support further investigation into its use as an antimicrobial agent .

Eigenschaften

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c23-19-10-4-2-8-17(19)14-25-15-21(18-9-3-5-11-20(18)25)29(27,28)16-22(26)24-12-6-1-7-13-24/h2-5,8-11,15H,1,6-7,12-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDMKLZOWQMQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.